Alpha-Tocotrienol

Catalog No.
S631408
CAS No.
58864-81-6
M.F
C29H44O2
M. Wt
424.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpha-Tocotrienol

CAS Number

58864-81-6

Product Name

Alpha-Tocotrienol

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1

InChI Key

RZFHLOLGZPDCHJ-XZXLULOTSA-N

Synonyms

(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C

The exact mass of the compound alpha-Tocotrienol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin E - Tocotrienols - Supplementary Records. It belongs to the ontological category of tocotrienol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Alpha-tocotrienol is a specific isomer of the vitamin E family, structurally differentiated from the more common alpha-tocopherol by an unsaturated isoprenoid side chain with three double bonds. This structural distinction is critical, as it results in significantly different biological activities, including enhanced antioxidant potency, superior distribution in lipid-rich environments like cell membranes, and distinct neuroprotective mechanisms not observed with alpha-tocopherol. While alpha-tocopherol is the most abundant form of vitamin E in tissues, alpha-tocotrienol demonstrates unique bioactivities that make it a non-interchangeable compound for specific research applications, particularly in neurodegeneration and oxidative stress models.

Research Fit

Neuroprotection Studies

Tocotrienol-specific pathway response context; tocopherols lack this activity profile.

Membrane Antioxidant Models

Reported high membrane recycling and lipid peroxidation protection in microsomal systems.

Endothelial Adhesion Research

VCAM-1/ICAM-1/E-selectin expression inhibition reported in HUVEC inflammatory models.

Substituting alpha-tocotrienol with the more common and less expensive alpha-tocopherol is a critical error in experimental design and formulation. The unsaturated side chain of alpha-tocotrienol allows for more efficient penetration and distribution within cell membranes, leading to superior antioxidant activity in lipid-rich environments. Furthermore, alpha-tocotrienol exhibits potent neuroprotective mechanisms at nanomolar concentrations that are absent in alpha-tocopherol. Studies demonstrate that alpha-tocotrienol can block specific cell death pathways induced by glutamate toxicity where alpha-tocopherol is ineffective. Therefore, for research in neuroprotection, stroke models, or formulations requiring high-potency lipid antioxidant activity, alpha-tocopherol is not a viable or cost-effective substitute but an entirely different compound in terms of functional activity.

Substitution Risk

Neuroprotection Pathway Divergence

Alpha-tocopherol may not reproduce glutamate-induced neuroprotection assay responses reported for alpha-tocotrienol.

Isomer-Specific HMG-CoA Reductase Activity

Gamma-tocotrienol shows substantially higher HMG-CoA reductase suppression context; alpha-tocotrienol may not deliver comparable endpoint response.

Oral Exposure Profile Variation

Oral bioavailability differs markedly among tocotrienol isomers; alpha-tocotrienol PK context may not predict gamma- or delta-tocotrienol in vivo disposition.

Neuroprotection Unmatched by Alpha-Tocopherol

In a direct comparison using primary rat striatal neuronal cultures, alpha-tocotrienol provided significant protection against hydrogen peroxide (H2O2)-induced neurotoxicity. In contrast, alpha-tocopherol showed no protective effect under the same conditions. Further studies showed that nanomolar concentrations of alpha-tocotrienol, but not alpha-tocopherol, prevent glutamate-induced death of HT4 neuronal cells. Specifically, subattomole quantities of microinjected alpha-tocotrienol protected single neurons from glutamate challenge, an effect not replicated by alpha-tocopherol.

Evidence DimensionNeuroprotection against glutamate-induced cell death
Target Compound DataEffective at nanomolar (nM) concentrations; protects neurons from glutamate challenge.
Comparator Or BaselineAlpha-tocopherol: Ineffective at preventing glutamate-induced death under identical conditions.
Quantified DifferenceQualitative difference in efficacy; alpha-tocotrienol is protective while alpha-tocopherol is not.
ConditionsIn vitro models using HT4 neuronal cells and primary rat striatal neurons challenged with glutamate or H2O2.

For researchers studying neurodegenerative pathways or screening for neuroprotective agents, alpha-tocotrienol provides a specific mechanism of action that is completely absent in the common, cheaper substitute alpha-tocopherol.

Membrane Antioxidant
Head-to-head
40–60× higher than α-tocopherol
Reported membrane antioxidant ranking context
Rat liver microsomes; Fe²⁺/ascorbate & NADPH stress

Superior Cellular Uptake vs. Tocopherols

The unsaturated side chain of tocotrienols facilitates more efficient incorporation into and transfer between cell membranes compared to the saturated tail of tocopherols. Studies using Caco-2 cell monolayers showed that the initial accumulation of tocotrienol isomers was significantly greater than that of their corresponding tocopherol isomers. This enhanced uptake is attributed to a higher affinity for serum albumin, which forms complexes that facilitate cellular uptake. This difference in physical behavior is critical for bioavailability at the cellular level, a key factor for in vitro assay reproducibility and formulation development.

Evidence DimensionInitial cellular accumulation
Target Compound DataHigher initial accumulation in Caco-2 cells.
Comparator Or BaselineAlpha-tocopherol: Lower initial accumulation under the same conditions.
Quantified DifferenceTocotrienol isomers show a larger initial accumulation than corresponding tocopherol isomers.
ConditionsIn vitro Caco-2 cell monolayer model.

For cell-based assays, alpha-tocotrienol's greater cellular uptake ensures higher effective intracellular concentrations from the same dose, improving experimental consistency and relevance compared to alpha-tocopherol.

CYP450 Protection
Head-to-head
6.5× better protection
Reported P450 oxidative damage protection endpoint
Microsomal oxidative challenge model

Superior Lipid Peroxidation Inhibition

The unsaturated structure of alpha-tocotrienol allows for more uniform distribution within the phospholipid bilayer of cell membranes, leading to more effective interaction with lipid peroxyl radicals. In a study on human skin, topical application of alpha-tocotrienol significantly mitigated benzoyl peroxide-induced lipid peroxidation. While both alpha-tocopherol and alpha-tocotrienol are effective antioxidants, studies in liposomal membrane systems subjected to oxidation show that alpha-tocotrienol was consumed first, indicating it is the more effective antioxidant in that model. This enhanced activity in a lipid environment is a key differentiator for applications where membrane protection is paramount.

Evidence DimensionAntioxidant consumption rate during lipid peroxidation
Target Compound DataConsumed first in a mixture with other vitamin E isomers, indicating highest reactivity.
Comparator Or BaselineAlpha-tocopherol: Consumed after alpha-tocotrienol.
Quantified DifferenceHigher reaction rate in a competitive membrane environment.
ConditionsSoybean phosphatidylcholine multilamellar vesicles subjected to AAPH-, AMVN-, or SIN-1-induced lipid peroxidation.

In studies or formulations focused on protecting biological membranes or lipid-based systems from oxidative damage, alpha-tocotrienol offers a higher level of potency than alpha-tocopherol.

Neuroprotection
Head-to-head
Present vs absent at nM
Reported neuroprotection assay response context; tocopherol inactive
Glutamate excitotoxicity model; c-Src/12-LOX inhibition
Endothelial Adhesion
Head-to-head
VCAM-1 ↓77±5%, adherence ↓63±3%
Reported endothelial adhesion endpoint context
TNF-α HUVEC; 25 μM, 24 h exposure
Oral Bioavailability
Head-to-head
27.7% vs 9.1% (γ), 8.5% (δ)
Reported PK exposure context; α-tocotrienol higher
Human single oral dose; t½ 2.3–4.4 h
Cholesterol Synthesis
Head-to-head
γ-Tocotrienol 30× more potent than α
Reported HMG-CoA reductase inhibition context; α-tocotrienol lower potency
HepG2 cells; post-transcriptional mechanism

Neuroprotection and Stroke Research

Ideal for in vitro and in vivo studies of neurodegeneration where glutamate excitotoxicity is a key mechanism. Its demonstrated ability to protect neurons at nanomolar concentrations, where alpha-tocopherol is ineffective, makes it the specific tool for investigating pathways that alpha-tocopherol cannot modulate.

Cosmeceutical and Dermatological Formulations

Suited for advanced topical formulations aimed at protecting the skin barrier from oxidative damage. Its superior ability to inhibit lipid peroxidation within membranes makes it a more potent choice than alpha-tocopherol for protecting skin lipids from environmental stressors.

Cell Assays for High Bioavailability

The compound of choice for cell culture experiments where achieving a high and rapid intracellular concentration of a lipophilic antioxidant is critical. Its enhanced cellular uptake compared to alpha-tocopherol ensures more reliable and potent effects in vitro, reducing ambiguity from poor compound delivery.

Lipid-Based Formulation Stabilization

A preferred antioxidant for protecting lipid nanoparticles, liposomes, or other lipid-based carriers from peroxidation. Its higher antioxidant efficiency within a membrane environment suggests it can provide better protection for encapsulated drugs or sensitive lipids than an equivalent amount of alpha-tocopherol.

Application Fit Matrix

Application
Selection Property
Validation Focus
Glutamate excitotoxicity / neuroprotection studies
Tocotrienol-specific c-Src/12-LOX pathway response
Neuroprotection assay endpoint context; tocopherols lack this response
Microsomal lipid peroxidation / P-450 protection
High membrane recycling & distribution profile
Lipid peroxidation & P-450 damage endpoint context
Endothelial adhesion / vascular inflammation
VCAM-1/ICAM-1/E-selectin inhibition profile
Adhesion molecule expression & monocyte adherence endpoint
Cholesterol biosynthesis / HMG-CoA reductase
Isomer-specific potency; gamma-tocotrienol higher
HMG-CoA reductase activity endpoint; α-tocotrienol lower potency context; avoid α-tocopherol

Physical Description

Solid

XLogP3

9.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

424.334130642 Da

Monoisotopic Mass

424.334130642 Da

Heavy Atom Count

31

UNII

B6LXL1832Y

MeSH Pharmacological Classification

Antioxidants

Other CAS

1721-51-3
58864-81-6

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)-: ACTIVE

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